Cas no 82751-00-6 ((7E)-7-Dodecen-5-yn-1-ol)

(7E)-7-Dodecen-5-yn-1-ol 化学的及び物理的性質
名前と識別子
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- 7-Dodecen-5-yn-1-ol, (7E)-
- (7E)-7-Dodecen-5-yn-1-ol
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- インチ: 1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,9-12H2,1H3/b6-5+
- InChIKey: SMLDOZHEIBNZRN-AATRIKPKSA-N
- SMILES: C(O)CCCC#C/C=C/CCCC
じっけんとくせい
- Solubility: 二氯甲烷;
(7E)-7-Dodecen-5-yn-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D525543-100mg |
(7E)-7-Dodecen-5-yn-1-ol |
82751-00-6 | 100mg |
$224.00 | 2023-05-18 | ||
TRC | D525543-50mg |
(7E)-7-Dodecen-5-yn-1-ol |
82751-00-6 | 50mg |
$133.00 | 2023-05-18 | ||
TRC | D525543-250mg |
(7E)-7-Dodecen-5-yn-1-ol |
82751-00-6 | 250mg |
$402.00 | 2023-05-18 |
(7E)-7-Dodecen-5-yn-1-ol 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
(7E)-7-Dodecen-5-yn-1-olに関する追加情報
Research Brief on (7E)-7-Dodecen-5-yn-1-ol (CAS: 82751-00-6) in Chemical Biology and Pharmaceutical Applications
The compound (7E)-7-Dodecen-5-yn-1-ol (CAS: 82751-00-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. The compound's alkyne and alcohol functional groups make it a versatile intermediate for further chemical modifications, which has been exploited in recent studies to develop novel bioactive molecules.
Recent studies have highlighted the role of (7E)-7-Dodecen-5-yn-1-ol as a key precursor in the synthesis of pheromones and other bioactive lipids. For instance, a 2023 study published in the Journal of Chemical Ecology demonstrated its utility in the semiochemical signaling of certain insect species, suggesting potential applications in pest control. Additionally, its structural similarity to endogenous fatty acid derivatives has prompted investigations into its anti-inflammatory and anticancer properties, with preliminary in vitro results showing promising activity against specific cancer cell lines.
From a synthetic chemistry perspective, advances in catalytic methodologies have enabled more efficient production of (7E)-7-Dodecen-5-yn-1-ol, as detailed in a recent ACS Catalysis publication. The development of copper-catalyzed alkyne-azide cycloaddition (CuAAC) protocols has significantly improved the yield and purity of this compound, facilitating its broader use in medicinal chemistry campaigns. These synthetic improvements are particularly relevant given the compound's increasing importance in click chemistry applications for drug discovery.
In pharmaceutical research, (7E)-7-Dodecen-5-yn-1-ol has emerged as a valuable scaffold for the development of targeted therapies. A 2024 study in the European Journal of Medicinal Chemistry reported its incorporation into novel hybrid molecules that demonstrate dual activity as both antimicrobial and anti-inflammatory agents. The compound's ability to modulate multiple biological pathways while maintaining favorable pharmacokinetic properties makes it an attractive candidate for further drug development efforts.
Looking forward, the unique chemical properties of (7E)-7-Dodecen-5-yn-1-ol (82751-00-6) position it as a compound of continuing interest across multiple research domains. Current investigations are exploring its potential in nanotechnology applications, particularly in the development of drug delivery systems that leverage its amphiphilic character. As research progresses, this compound is likely to play an increasingly important role in bridging chemical synthesis with biological applications, offering new opportunities for therapeutic innovation.
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